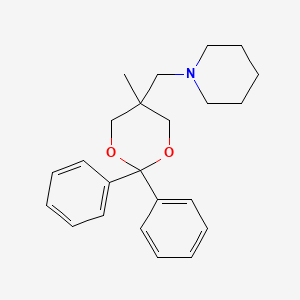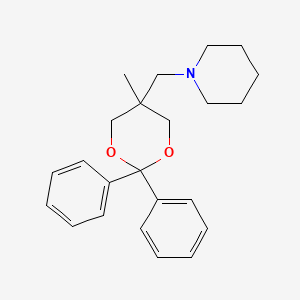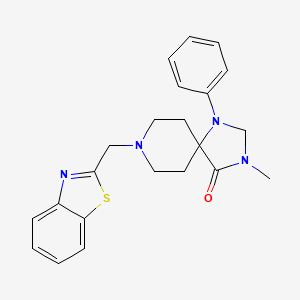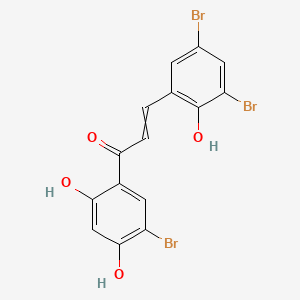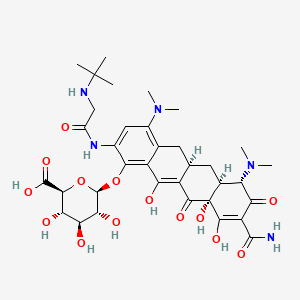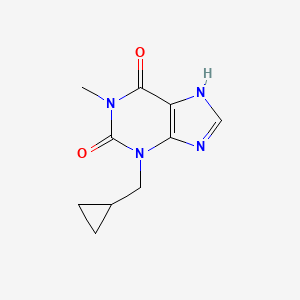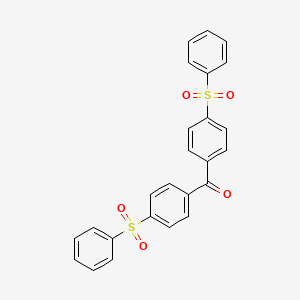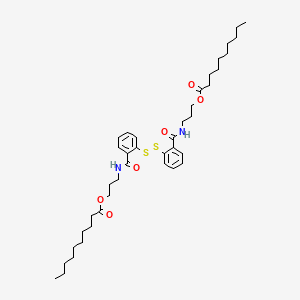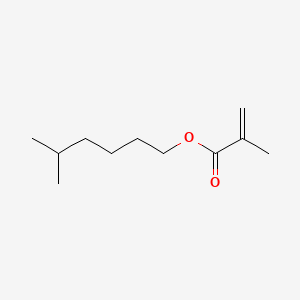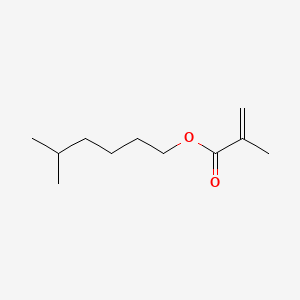
Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acyclo-UTP is a modified deoxyoligonucleotide that has significant applications in gene synthesis and sequencing. It is known for its ability to release pyrophosphate, which produces fluorescence, making it useful in various biochemical assays and DNA/RNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acyclo-UTP involves the modification of deoxyoligonucleotides. One common method includes the use of labeled modified deoxyoligonucleotides (dNTPs) that can release pyrophosphate . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the proper modification of the nucleotide.
Industrial Production Methods
Industrial production of Acyclo-UTP often involves large-scale synthesis using automated synthesizers. These machines can handle the precise addition of reagents and control the reaction conditions to produce high-purity Acyclo-UTP. The process is optimized to ensure consistency and efficiency in production .
化学反应分析
Types of Reactions
Acyclo-UTP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of Acyclo-UTP, while substitution reactions may result in modified nucleotides with different functional groups .
科学研究应用
Acyclo-UTP has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various biochemical assays.
Biology: Plays a crucial role in gene synthesis and sequencing, allowing researchers to study genetic material with high precision.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in the field of genetic disorders and infectious diseases.
Industry: Employed in the production of high-purity nucleotides for research and development purposes
作用机制
The mechanism of action of Acyclo-UTP involves its incorporation into DNA or RNA strands during synthesis. Once incorporated, it can release pyrophosphate, which produces fluorescence. This fluorescence can be detected and measured, allowing researchers to monitor the synthesis process. The molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis .
相似化合物的比较
Similar Compounds
Acyclo-5-Br-UTP: Another modified deoxyoligonucleotide with similar applications in gene synthesis and sequencing.
Acyclo-GTP: A guanosine analog used in antiviral therapies.
Acyclo-CTP: A cytidine analog with applications in biochemical assays.
Uniqueness
Acyclo-UTP is unique due to its ability to release pyrophosphate and produce fluorescence, making it particularly useful in gene synthesis and sequencing applications. Its high specificity and efficiency in these processes set it apart from other similar compounds .
属性
CAS 编号 |
107718-74-1 |
|---|---|
分子式 |
C7H13N2O13P3 |
分子量 |
426.11 g/mol |
IUPAC 名称 |
[2-[(2,4-dioxopyrimidin-1-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C7H13N2O13P3/c10-6-1-2-9(7(11)8-6)5-19-3-4-20-24(15,16)22-25(17,18)21-23(12,13)14/h1-2H,3-5H2,(H,15,16)(H,17,18)(H,8,10,11)(H2,12,13,14) |
InChI 键 |
JUBHTBGOUQPPKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
